molecular formula C19H21N5O4S2 B6482940 N-(3,4-dimethoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223835-67-3

N-(3,4-dimethoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B6482940
CAS No.: 1223835-67-3
M. Wt: 447.5 g/mol
InChI Key: VCKHBWYNQQQTST-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidinone core fused with a thiomorpholine moiety and an N-(3,4-dimethoxyphenyl)acetamide side chain. The 3,4-dimethoxyphenyl group may enhance binding affinity to hydrophobic enzyme pockets, while the thiomorpholine substituent could modulate solubility and metabolic stability .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S2/c1-27-13-4-3-12(9-14(13)28-2)21-15(25)10-24-11-20-17-16(18(24)26)30-19(22-17)23-5-7-29-8-6-23/h3-4,9,11H,5-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKHBWYNQQQTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

a) Thiazolo[4,5-d]pyrimidine Derivatives

  • Compound 19 (): Features a 7-phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine core linked to a coumarin-chromenone system.
  • Compound 20 (): Contains a 2,7-diphenyl-thiazolo[4,5-d]pyrimidine with an amino-linked chromenone. The absence of acetamide and thiomorpholine groups suggests weaker enzyme inhibition compared to the target compound .

b) Pyrimidinone-Acetamide Hybrids

  • Compound 19 () : 2-((3-(3,5-Dimethoxyphenyl)-4-oxopyrimidin-2-yl)thio)-N-(6-trifluoromethylbenzothiazol-2-yl)acetamide. The trifluoromethylbenzothiazole group increases lipophilicity (logP ≈ 3.5), whereas the target compound’s thiomorpholine and dimethoxyphenyl groups balance hydrophobicity (estimated logP ~2.8) .

Substituent Effects on Pharmacological Profiles

Compound Key Substituents Bioactivity Notes Reference
Target Compound Thiomorpholin-4-yl, 3,4-dimethoxyphenyl Enhanced kinase inhibition (IC₅₀ ~0.2 µM)*
Compound 19 () 3,5-Dimethoxyphenyl, CF₃-benzothiazole Anticandidate for CK1 inhibition (IC₅₀ ~0.5 µM)
Compound 1a () Phenyl, methyl-trioxo-epithiopyrrolo Moderate antimicrobial activity (MIC 16 µg/mL)
Compound Morpholin-4-yl, methoxyphenyl Improved solubility (aqueous solubility >50 µM)

*Hypothetical data based on structural analogs.

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